8-Bromo-2-(2-fluorophenyl)imidazo[1,2-a]pyridine
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Overview
Description
8-Bromo-2-(2-fluorophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse applications in medicinal chemistry due to its unique structural properties. The presence of both bromine and fluorine atoms in the molecule enhances its reactivity and potential for various chemical transformations.
Preparation Methods
The synthesis of 8-Bromo-2-(2-fluorophenyl)imidazo[1,2-a]pyridine can be achieved through several synthetic routes. One common method involves the condensation of 2-aminopyridine with 2-bromo-2-fluoroacetophenone under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyridine core. The reaction typically requires a catalyst such as trifluoroacetic acid and is carried out at elevated temperatures to ensure complete cyclization .
Industrial production methods often involve multicomponent reactions, oxidative coupling, and tandem reactions to streamline the synthesis process and improve yield . These methods are designed to be scalable and cost-effective, making them suitable for large-scale production.
Chemical Reactions Analysis
8-Bromo-2-(2-fluorophenyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to remove the bromine or fluorine atoms.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles such as amines or thiols under basic conditions.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various transition metal catalysts
Scientific Research Applications
8-Bromo-2-(2-fluorophenyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 8-Bromo-2-(2-fluorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anticancer effects . The exact molecular targets and pathways depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
8-Bromo-2-(2-fluorophenyl)imidazo[1,2-a]pyridine can be compared with other similar compounds such as:
2-(2-Fluorophenyl)imidazo[1,2-a]pyridine: Lacks the bromine atom, resulting in different reactivity and biological activity.
8-Chloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine: The chlorine atom provides different electronic properties compared to bromine, affecting the compound’s reactivity.
8-Bromo-2-(2-chlorophenyl)imidazo[1,2-a]pyridine:
The uniqueness of this compound lies in its specific combination of bromine and fluorine atoms, which confer distinct reactivity and biological properties, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C13H8BrFN2 |
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Molecular Weight |
291.12 g/mol |
IUPAC Name |
8-bromo-2-(2-fluorophenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H8BrFN2/c14-10-5-3-7-17-8-12(16-13(10)17)9-4-1-2-6-11(9)15/h1-8H |
InChI Key |
NHBSWMKWEKJACC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=CC=C(C3=N2)Br)F |
Origin of Product |
United States |
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